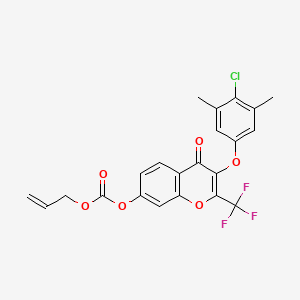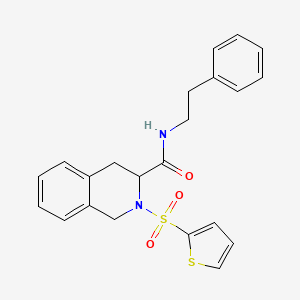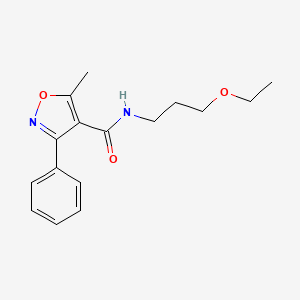
allyl (3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl (3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) carbonate: is a synthetic organic compound with a complex structure. It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of an allyl carbonate group, a chromen-4-one core, and various substituents including chloro, dimethylphenoxy, and trifluoromethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of allyl (3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) carbonate typically involves multi-step organic reactions. The starting materials often include 4-chloro-3,5-dimethylphenol and 3-(trifluoromethyl)-4H-chromen-4-one derivatives. The key steps in the synthesis may involve:
Formation of the Chromen-4-one Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenoxy Group: This step involves the reaction of the chromen-4-one core with 4-chloro-3,5-dimethylphenol under suitable conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions: Allyl (3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro and allyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution with amines may produce amino derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology: The compound’s biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological research. It can be used to study the mechanisms of action of chromen-4-one derivatives.
Medicine: Due to its potential therapeutic properties, allyl (3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) carbonate is being investigated for its use in drug development. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of allyl (3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) carbonate involves its interaction with various molecular targets. The chromen-4-one core is known to interact with enzymes and receptors, leading to biological effects. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
- 3-(4-Chloro-3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
- 7-(Allyloxy)-3-(4-chloro-3,5-dimethylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
Comparison: Compared to similar compounds, allyl (3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) carbonate is unique due to the presence of the allyl carbonate group. This group can undergo specific reactions that are not possible with other similar compounds. Additionally, the combination of substituents in this compound may result in unique biological activities and physicochemical properties.
Propriétés
Formule moléculaire |
C22H16ClF3O6 |
|---|---|
Poids moléculaire |
468.8 g/mol |
Nom IUPAC |
[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] prop-2-enyl carbonate |
InChI |
InChI=1S/C22H16ClF3O6/c1-4-7-29-21(28)31-13-5-6-15-16(10-13)32-20(22(24,25)26)19(18(15)27)30-14-8-11(2)17(23)12(3)9-14/h4-6,8-10H,1,7H2,2-3H3 |
Clé InChI |
YDMXZOOHAJQSSO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1Cl)C)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)OCC=C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-{5-[(Z)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B15028186.png)
![2-amino-4-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B15028199.png)

![N-[(1Z)-5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,4-dimethoxyaniline](/img/structure/B15028217.png)
![3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(morpholin-4-yl)propanamide](/img/structure/B15028230.png)

![N-cyclohexyl-6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15028251.png)
![ethyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15028270.png)
![ethyl 2-{(4E)-4-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15028277.png)

![N-[(5-bromo-2-methoxyphenyl)methyl]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B15028289.png)
![(2Z)-6-benzyl-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15028294.png)
![2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B15028299.png)
![methyl (4Z)-4-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}-1-ethyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15028301.png)
